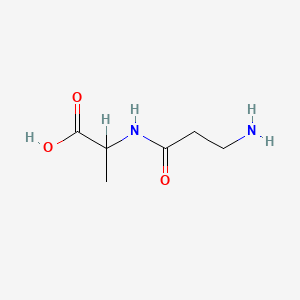

beta-alanyl-L-alanine

CAS No.: 34322-87-7

Cat. No.: VC3698222

Molecular Formula: C6H12N2O3

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34322-87-7 |

|---|---|

| Molecular Formula | C6H12N2O3 |

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | 2-(3-aminopropanoylamino)propanoic acid |

| Standard InChI | InChI=1S/C6H12N2O3/c1-4(6(10)11)8-5(9)2-3-7/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11) |

| Standard InChI Key | OSOCQWFTTAPWEK-UHFFFAOYSA-N |

| SMILES | CC(C(=O)O)NC(=O)CCN |

| Canonical SMILES | CC(C(=O)O)NC(=O)CCN |

Introduction

Chemical Structure and Properties

Molecular Composition and Structure

Beta-alanyl-L-alanine is a dipeptide with the chemical formula C6H12N2O3, consisting of beta-alanine and L-alanine linked by a peptide bond . Unlike conventional dipeptides that are composed of two alpha-amino acids, this compound contains beta-alanine, which has its amino group attached to the beta-carbon rather than the alpha-carbon . The structure can be represented as H2N-CH2-CH2-CO-NH-CH(CH3)-COOH.

The compound has several synonyms including:

Beta-alanyl-L-alanine possesses a unique structural arrangement where the beta-alanine portion lacks a stereocenter (unlike its alpha counterpart), while the L-alanine component has the typical stereocenter at its alpha-carbon . This creates an asymmetric molecule with one chiral center located in the L-alanine portion.

Physical and Chemical Properties

While specific physical property data for beta-alanyl-L-alanine is limited in the provided research, several properties can be inferred from its structure and the properties of its constituent amino acids:

-

Physical State: Likely a white crystalline powder at room temperature, similar to most amino acids and small peptides

-

Solubility: Presumably soluble in water due to its polar functional groups

-

Acid-Base Properties: Contains both acidic (carboxyl) and basic (amino) groups, suggesting amphoteric behavior

As a dipeptide, beta-alanyl-L-alanine likely exhibits zwitterionic characteristics under physiological conditions, with the terminal amine group protonated (NH3+) and the carboxyl group deprotonated (COO-) . This zwitterionic nature would significantly influence its solubility and reactivity in biological systems.

Structural Distinctions

The key distinguishing feature of beta-alanyl-L-alanine is the incorporation of beta-alanine, which differentiates it from conventional dipeptides. Beta-alanine (3-aminopropanoic acid) is unique because:

This structural distinction gives beta-alanyl-L-alanine different conformational properties compared to dipeptides composed solely of alpha-amino acids, potentially influencing its biological interactions and functions.

Biosynthesis and Metabolism

Natural Occurrence and Production

The presence of beta-alanyl-L-alanine in biological systems appears to be related to the natural occurrence of its constituent amino acids. Beta-alanine occurs naturally through several biosynthetic pathways:

-

Bacterial synthesis pathways involving aspartate decarboxylase (PanD) and alternative pathways as explored in research with Escherichia coli

The table below summarizes key enzymes involved in beta-alanine biosynthesis, which may contribute to beta-alanyl-L-alanine formation:

| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (s-1 M-1) |

|---|---|---|---|---|

| GabT | GABA | 399 ± 40 | 0.48 ± 0.021 | 1.2 × 103 |

| GabT | 2-Oxoglutarate | 58 ± 7 | - | 8.3 × 103 |

| GabT | DAP | 4356 ± 1014 | 0.22 ± 0.016 | 5.1 × 101 |

Table 1: Kinetic parameters of GabT enzyme involved in aminotransferase activities related to beta-alanine synthesis

Metabolic Relationships

Beta-alanyl-L-alanine metabolism likely intersects with several important biochemical pathways:

-

Carnosine metabolism: Beta-alanine is the rate-limiting precursor of carnosine, suggesting a potential relationship between beta-alanyl-L-alanine and carnosine biosynthesis or regulation

-

Pantothenic acid pathway: Beta-alanine is a component of pantothenic acid (vitamin B5), which itself is part of coenzyme A, indicating possible interactions with these essential metabolic pathways

-

Alanine metabolism: L-alanine can be synthesized from pyruvate through reductive amination, connecting beta-alanyl-L-alanine to central carbon metabolism pathways including glycolysis, gluconeogenesis, and the citric acid cycle

Biological Functions and Applications

Comparative Properties with Related Compounds

The properties of beta-alanyl-L-alanine can be contextualized by comparing it with other beta-alanine-containing peptides like carnosine (beta-alanyl-L-histidine):

Table 2: Comparison of beta-alanyl-L-alanine with carnosine

Analytical Characterization

Structural Identification

The structural identification of beta-alanyl-L-alanine can be achieved through various analytical techniques:

-

Mass Spectrometry: Expected to show a molecular ion peak at m/z 160.17, corresponding to its molecular weight

-

NMR Spectroscopy: Would reveal distinctive signals for:

-

The methyl group of L-alanine

-

The methylene groups of beta-alanine

-

The alpha hydrogen of L-alanine

-

The peptide bond NH proton

-

-

X-ray Crystallography: Could provide definitive three-dimensional structural information, including bond angles and lengths

Chemical Reactivity

The chemical reactivity of beta-alanyl-L-alanine would be characterized by:

-

Hydrolysis: Susceptibility to both enzymatic hydrolysis (by peptidases) and chemical hydrolysis under acidic or basic conditions, yielding beta-alanine and L-alanine

-

Terminal Group Reactions: The free amino group of beta-alanine and the carboxyl group of L-alanine would be available for various chemical modifications, including:

-

Acylation of the amino group

-

Esterification of the carboxyl group

-

Peptide bond formation to create larger peptides

-

-

Degradation Pathways: Like other peptides, beta-alanyl-L-alanine would be subject to various degradation mechanisms, including oxidation and racemization of the L-alanine component

Research Significance and Future Directions

Current Research Status

Research on beta-alanyl-L-alanine appears limited compared to extensive studies on beta-alanine itself and other beta-alanine-containing peptides like carnosine. Current research on related compounds has focused on:

-

Beta-alanine supplementation: Proven to increase muscle carnosine concentrations and improve exercise performance, particularly in high-intensity activities lasting 1-4 minutes

-

Biosynthetic pathways: Elucidation of beta-alanine biosynthesis in microorganisms, revealing multiple enzymatic routes and potential biotechnological applications

-

Metabolic roles: Investigation of beta-alanine's role in carnosine biosynthesis and its importance as a limiting factor in carnosine production

Knowledge Gaps and Research Opportunities

Several important questions about beta-alanyl-L-alanine remain unanswered:

-

Natural occurrence: Is beta-alanyl-L-alanine found naturally in biological systems? If so, in what concentrations and tissues?

-

Biological function: Does this dipeptide serve specific physiological roles distinct from its constituent amino acids?

-

Pharmacokinetics: How is beta-alanyl-L-alanine absorbed, distributed, metabolized, and excreted compared to free beta-alanine?

-

Therapeutic potential: Could beta-alanyl-L-alanine offer advantages over beta-alanine supplementation in terms of stability, bioavailability, or reduced side effects like paraesthesia?

Biotechnological Perspectives

Recent advances in beta-alanine production through microbial fermentation and enzyme catalysis suggest potential biotechnological approaches for beta-alanyl-L-alanine synthesis:

-

Engineered microbial production: Modified strains of Escherichia coli have been developed for efficient beta-alanine production using glucose as a raw material , which could potentially be extended to beta-alanyl-L-alanine production

-

Enzymatic synthesis: Peptide bond formation between beta-alanine and L-alanine could be achieved through enzymatic catalysis, offering a green and efficient production method

-

Metabolic engineering: Manipulation of biosynthetic pathways could potentially lead to more efficient production methods, as demonstrated by the knockout of the aspartate kinase gene (lysC) and assembly of key enzymes with cellulosome to improve catalytic efficiency

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume